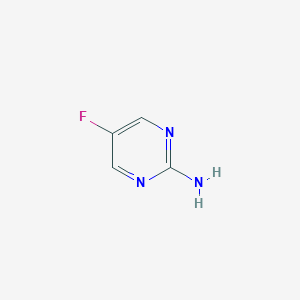

5-Fluoropyrimidin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNBZJKZJGKXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570058 | |

| Record name | 5-Fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1683-85-8 | |

| Record name | 5-Fluoropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 5-Fluoropyrimidin-2-amine (5-Fluorocytosine)

This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, a crucial intermediate and active pharmaceutical ingredient. The information presented is intended for an audience with a strong background in synthetic organic chemistry.

Introduction

This compound, also widely known as 5-Fluorocytosine (5-FC), is an antifungal medication and a key intermediate in the synthesis of various pharmaceuticals, including the anti-HIV drug emtricitabine.[1] Its synthesis is a subject of significant interest in medicinal and process chemistry. This document outlines several established and novel synthetic routes, complete with detailed experimental protocols and comparative data to aid in methodology selection and optimization.

Core Synthesis Pathways

The synthesis of this compound can be approached from various starting materials, each with its own set of advantages and challenges. The most common strategies involve the construction of the fluorinated pyrimidine ring followed by amination, or the introduction of the fluorine atom onto a pre-existing pyrimidine scaffold.

Pathway 1: From 5-Fluorouracil

A prevalent and well-documented method for synthesizing 5-Fluorocytosine begins with the readily available 5-Fluorouracil. This pathway typically involves a two-step process of chlorination followed by amination.

A variation of this approach starts with 2-methoxy-5-fluorouracil, which undergoes chlorination and subsequent amination and hydrolysis to yield the final product.[2]

Logical Flow of Synthesis from 5-Fluorouracil

Caption: General synthesis route starting from 5-Fluorouracil.

Pathway 2: From 2,5-difluoro-4-chloropyrimidine

An alternative route utilizes 2,5-difluoro-4-chloropyrimidine as the starting material. This method involves a hydrolysis step followed by amination.

Experimental Workflow for Synthesis from 2,5-difluoro-4-chloropyrimidine

Caption: Step-by-step workflow for the synthesis from 2,5-difluoro-4-chloropyrimidine.

Pathway 3: From Chloroacetamide (via Fluoroacetonitrile)

A more recent and cost-effective approach starts from simple precursors like chloroacetamide. This multi-step synthesis proceeds through the key intermediate fluoroacetonitrile and has been reported to achieve an overall yield of up to 46% without the need for chromatographic purification.[1]

Signaling Pathway for Fluoroacetonitrile-based Synthesis

Caption: Synthesis of 5-Fluorocytosine starting from Chloroacetamide.

Quantitative Data Summary

| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Purity (%) | Reference |

| 5-Fluorouracil | POCl₃, NH₃, HCl | 3 | Not specified | Not specified | [3] |

| 2-Methoxy-5-fluorouracil | POCl₃, NH₃, HCl | 3 | Not specified | Not specified | [2] |

| 2,5-difluoro-4-chloropyrimidine | HCl, NH₃ | 2 | 98.1 | Not specified | [3] |

| Chloroacetamide | KF, Cyanuric chloride, Ethyl formate | 5 | up to 46 | No chromatography needed | [1] |

| Potassium (Z)-2-cyano-2-fluoroethenolate | Amidine hydrochlorides | 1 | Excellent (substrate dependent) | Not specified | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis from 5-Fluorouracil

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine

-

To a stirred solution of 5-fluorouracil in dimethylaniline, slowly add phosphorous oxychloride.

-

Heat the reaction mixture and monitor the progress by TLC.

-

Upon completion, quench the reaction mixture with ice-water and extract the product with a suitable organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2,4-dichloro-5-fluoropyrimidine.

Step 2: Synthesis of 4-amino-2-chloro-5-fluoropyrimidine

-

Dissolve 2,4-dichloro-5-fluoropyrimidine in a suitable solvent and bubble ammonia gas through the solution at a controlled temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure and purify the residue to obtain 4-amino-2-chloro-5-fluoropyrimidine.[3]

Step 3: Synthesis of 5-Fluorocytosine

-

Reflux 4-amino-2-chloro-5-fluoropyrimidine in a solution of hydrochloric acid.[3]

-

After the reaction is complete, cool the mixture and neutralize with an aqueous ammonia solution.

-

The product, 5-Fluorocytosine, will precipitate out of the solution.

-

Filter the solid, wash with water, and dry to obtain the final product.

Protocol 2: Synthesis from 2,5-difluoro-4-chloropyrimidine[3]

-

Stir 15.05 g (0.1 mole) of 2,5-difluoro-4-chloropyrimidine in 30 ml of 37% strength aqueous hydrochloric acid at 50°C for 2 hours.

-

After cooling, neutralize the mixture with 33% strength aqueous ammonia solution.

-

Dilute the mixture with 100 ml of ethanol and add a further 20 ml of aqueous 33% strength ammonia solution.

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture in vacuo.

-

Take up the residue in 60 ml of water.

-

Filter the resulting solid, wash with water, and dry to yield 11.5 g of 5-Fluorocytosine (98.1% of theory) with a melting point of 294° to 296° C.[3]

Protocol 3: Synthesis from Chloroacetamide[1]

Step 1 & 2: Telescoped Synthesis of Fluoroacetonitrile (8)

-

Introduce fluoride to chloroacetamide (7) using potassium fluoride in p-xylene.

-

Add dimethylformamide followed by cyanuric chloride at room temperature.

-

Carefully distill the reaction mixture to furnish fluoroacetonitrile (8) in 70% yield over two steps.[1]

Step 3: Synthesis of (Z)-2-cyano-2-fluoroethen-1-olate

-

Perform a Claisen-type condensation of fluoroacetonitrile with ethyl formate.

Step 4 & 5: Telescoped 5-FC synthesis

-

The subsequent steps involve reaction with a guanidinium salt followed by diazotization at 40°C to yield 5-Fluorocytosine in 80% yield for the final step.[1] This route is notable for avoiding chromatographic purification steps.[1]

Conclusion

The synthesis of this compound can be achieved through several viable pathways. The choice of a particular route will depend on factors such as the availability and cost of starting materials, desired scale of production, and the importance of process efficiency and atom economy. The traditional method starting from 5-Fluorouracil is well-established, while newer methods, such as the one starting from chloroacetamide, offer advantages in terms of cost and purification. The provided data and protocols serve as a valuable resource for researchers and professionals in the field to make informed decisions for their synthetic endeavors.

References

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. CN103923019A - Preparation method of 2-hydroxy-4-amino-5-fluoropyrimidine - Google Patents [patents.google.com]

- 3. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 5-Fluoropyrimidin-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Fluoropyrimidin-2-amine (CAS No: 1683-85-8), a key building block in medicinal chemistry. The information presented herein is intended to support research, drug discovery, and development activities by providing essential data on the molecule's characteristics, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

This compound, with the molecular formula C₄H₄FN₃, is a fluorinated pyrimidine derivative that has garnered significant interest in the synthesis of biologically active compounds. Its structural features, particularly the presence of a fluorine atom and an amino group on the pyrimidine ring, impart unique electronic properties that can influence its biological activity and pharmacokinetic profile.

Quantitative Physicochemical Data

A summary of the available quantitative physicochemical data for this compound is presented in the table below. It is important to note that while some experimental values are available, others are predicted based on computational models due to the limited published experimental data for this specific compound.

| Property | Value | Source |

| Molecular Formula | C₄H₄FN₃ | PubChem[1] |

| Molecular Weight | 113.09 g/mol | PubChem[1] |

| Melting Point | 196 to 198 °C | Fluorochem SDS[2] |

| Boiling Point | Predicted: 324.9 ± 34.0 °C | ChemicalBook (for isomer 5-Amino-2-fluoropyrimidine) |

| Water Solubility | Data not available | N/A |

| pKa (acidic) | Predicted: 0.61 ± 0.10 | ChemicalBook (for isomer 5-Amino-2-fluoropyrimidine) |

| logP | Data not available | N/A |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of small molecules like this compound. These protocols are based on established laboratory practices and can be adapted for specific experimental setups.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (clear point) are recorded as the melting range. For pure substances, this range is typically narrow.[3]

Determination of Solubility

Aqueous solubility is a crucial parameter influencing the bioavailability of a drug candidate.

Methodology: Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.

-

Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

-

Data Analysis: A titration curve (pH versus volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point. For compounds with low aqueous solubility, UV-spectrophotometric or NMR-based methods can be employed.[6][7]

Determination of logP (Octanol-Water Partition Coefficient)

The logarithm of the partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology: Shake-Flask Method

-

Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases, and then the layers are allowed to separate completely.[8]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[9]

Potential Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a scaffold in the synthesis of various bioactive molecules provides insights into its potential biological targets and pathways.

Role in Cancer Therapeutics Development

Derivatives of this compound have been investigated as potential anticancer agents.[10][11] For instance, aminopyrimidine cores are central to the development of Polo-like kinase 4 (PLK4) inhibitors.[12] PLK4 is a critical regulator of centriole duplication, and its overexpression is linked to tumorigenesis. Inhibition of PLK4 can lead to mitotic catastrophe and cell death in cancer cells.

Involvement in Neurological Signaling

This compound is a precursor in the synthesis of compounds like BMY-14802, which acts as a 5-HT1A receptor agonist and a sigma receptor antagonist.[13] The 5-HT1A receptor is a subtype of the serotonin receptor and is implicated in the modulation of mood, anxiety, and other neurological processes. Agonism at this receptor is a common mechanism for anxiolytic and antidepressant drugs.

Synthesis and Analysis Workflow

The synthesis of this compound and its derivatives often involves multi-step chemical reactions, followed by rigorous purification and analytical characterization to ensure identity and purity.

References

- 1. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 3. japsonline.com [japsonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Experimental Determination of pKa Values by Use of NMR Chemical Shifts" by Alan D. Gift [digitalcommons.unomaha.edu]

- 8. acdlabs.com [acdlabs.com]

- 9. agilent.com [agilent.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BMY-14802 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Fluoropyrimidin-2-amine: Chemical Structure, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoropyrimidin-2-amine is a fluorinated pyrimidine derivative of significant interest in medicinal chemistry and drug development. As a structural analog of naturally occurring pyrimidines, it holds potential as an antimetabolite and a building block for more complex therapeutic agents. This technical guide provides a comprehensive overview of its chemical structure, analytical characterization, plausible synthetic routes, and its role within the broader context of fluoropyrimidine pharmacology. The information is presented to support researchers and scientists in their efforts to explore the therapeutic potential of this and related compounds.

Chemical Structure and Identification

This compound is a heterocyclic aromatic compound with a pyrimidine core. The structure is characterized by a fluorine atom at the 5-position and an amine group at the 2-position.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 2-Amino-5-fluoropyrimidine, 5-Fluoro-2-pyrimidinamine[1] |

| CAS Number | 1683-85-8[1] |

| Molecular Formula | C₄H₄FN₃[1] |

| Molecular Weight | 113.09 g/mol [1] |

| SMILES | C1=C(C=NC(=N1)N)F[1] |

| InChI | InChI=1S/C4H4FN3/c5-3-1-7-4(6)8-2-3/h1-2H,(H2,6,7,8)[1] |

| InChIKey | FUNBZJKZJGKXQB-UHFFFAOYSA-N[1] |

Synthesis of this compound

Proposed Synthetic Pathway: From 2-Aminopyrimidine

A logical and frequently employed method for the synthesis of analogous compounds is the multi-step conversion starting from 2-aminopyrimidine.[3][5] This approach involves nitration, reduction, diazotization, and a Schiemann reaction to introduce the fluorine atom.

Caption: Proposed synthesis of this compound from 2-aminopyrimidine.

Experimental Protocol Outline:

-

Nitration of 2-Aminopyrimidine: 2-Aminopyrimidine is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 5-position, yielding 2-amino-5-nitropyrimidine.

-

Reduction of the Nitro Group: The nitro group of 2-amino-5-nitropyrimidine is then reduced to an amino group using a reducing agent such as iron in the presence of hydrochloric acid, to form 2,5-diaminopyrimidine.

-

Diazotization: The 5-amino group of 2,5-diaminopyrimidine is converted to a diazonium salt by treatment with sodium nitrite in the presence of a non-nucleophilic acid like tetrafluoroboric acid (HBF₄) at low temperatures.

-

Schiemann Reaction: The resulting diazonium tetrafluoroborate salt is then heated, which causes the decomposition of the diazonium group and the introduction of a fluorine atom at the 5-position to yield this compound.

Analytical Characterization

A comprehensive analysis of this compound would involve a combination of spectroscopic techniques to confirm its structure and purity. While complete, authenticated spectra are not publicly available, the expected spectral characteristics can be predicted based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the two protons on the pyrimidine ring and the protons of the amino group. The proton at the 6-position will likely appear as a doublet due to coupling with the fluorine atom at the 5-position. The proton at the 4-position would also be a doublet, coupling to the fluorine. The amino protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display four distinct signals corresponding to the four carbon atoms in the pyrimidine ring. The carbon atom bonded to the fluorine (C5) will show a large coupling constant (¹JCF). The chemical shifts of the other carbons will also be influenced by the electronegative fluorine and nitrogen atoms.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single signal, likely a multiplet due to coupling with the adjacent protons.

Table of Predicted NMR Data: (Note: These are estimated values based on general principles and data from similar structures. Actual values may vary depending on the solvent and experimental conditions.)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| ¹H | |||

| H4 | ~8.2 | d | J(H-F) ≈ 3-5 |

| H6 | ~8.4 | d | J(H-F) ≈ 2-4 |

| NH₂ | 5.0 - 7.0 | br s | - |

| ¹³C | |||

| C2 | ~160 | s | - |

| C4 | ~155 | d | J(C-F) ≈ 15-20 |

| C5 | ~140 | d | J(C-F) ≈ 230-250 |

| C6 | ~150 | d | J(C-F) ≈ 20-25 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the functional groups present.

Table of Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Medium |

| 1650-1580 | N-H bend | Medium-Strong |

| 1600-1450 | C=C and C=N stretching (aromatic ring) | Medium-Strong |

| 1335-1250 | C-N stretch (aromatic amine) | Strong |

| 1200-1000 | C-F stretch | Strong |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound (113.04). The fragmentation pattern would likely involve the loss of small neutral molecules such as HCN, HF, or radicals. The presence of an odd number of nitrogen atoms will result in a molecular ion with an odd m/z value, consistent with the nitrogen rule.[6]

Predicted Fragmentation Pattern:

-

m/z 113: Molecular ion [C₄H₄FN₃]⁺

-

m/z 86: Loss of HCN

-

m/z 93: Loss of HF

Biological Activity and Signaling Pathways

This compound belongs to the class of fluoropyrimidines, which are well-known for their anticancer and antifungal properties. The biological activity of these compounds generally stems from their ability to act as antimetabolites, interfering with the synthesis of nucleic acids. The primary mechanism of action for the widely studied fluoropyrimidine, 5-Fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cytotoxicity.[7][8] It is highly probable that this compound, after appropriate metabolic activation, would exert its effects through similar pathways.

Metabolic Activation Pathway

For this compound to become biologically active, it would likely need to be converted into a nucleotide analog. This metabolic activation pathway is well-established for 5-FU.[7][9][10]

Caption: Metabolic activation pathway of 5-Fluorouracil (5-FU).

Inhibition of Thymidylate Synthase

The metabolite fluorodeoxyuridine monophosphate (FdUMP) is a potent inhibitor of thymidylate synthase (TS).[2][11][12][13] By forming a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, FdUMP blocks the synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.

Caption: Inhibition of Thymidylate Synthase by FdUMP.

Incorporation into DNA and RNA

The triphosphate metabolites, fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), can be incorporated into RNA and DNA, respectively.[6][14] This incorporation disrupts the normal function and processing of these nucleic acids, contributing to cytotoxicity.

Caption: Incorporation of fluoropyrimidine metabolites into RNA and DNA.

Conclusion

This compound is a compound with a well-defined chemical structure that positions it as a valuable synthon and potential therapeutic agent. While detailed experimental data for its analysis is not widely disseminated, its properties can be reasonably predicted based on established chemical principles and comparison with related molecules. Its biological activity is likely to mirror that of other fluoropyrimidines, primarily through the disruption of nucleic acid synthesis. The synthetic routes and biological pathways outlined in this guide provide a solid foundation for further research and development of this and other novel fluoropyrimidine derivatives. Further experimental validation of the analytical and biological properties of this compound is warranted to fully elucidate its potential.

References

- 1. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 2. 5-Fluorocytosine synthesis - chemicalbook [chemicalbook.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 8. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 9. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. www1.udel.edu [www1.udel.edu]

- 12. japsonline.com [japsonline.com]

- 13. US4703121A - Process for the preparation of 5-fluorocytosine - Google Patents [patents.google.com]

- 14. US20170298028A1 - Process for Producing Fluorocytosine and Fluorocytosine Derivatives - Google Patents [patents.google.com]

Spectroscopic Profile of 5-Fluoropyrimidin-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Fluoropyrimidin-2-amine (CAS: 1683-85-8), a crucial building block in medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of its hydrogen and carbon atoms.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (DMSO-d₆) on a 600 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| 13.23 | s | - | 1H | NH (pyrimidine ring) |

| 11.92 | d | 4.8 | 1H | NH (pyrimidine ring) |

| 8.08 | d | 6.7 | 1H | CH (pyrimidine ring) |

| 4.36 | s | - | 2H | NH₂ |

s = singlet, d = doublet

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum was obtained in DMSO-d₆ on a 151 MHz spectrometer. The chemical shifts (δ) are reported in ppm.

| Chemical Shift (δ) (ppm) | Assignment |

| 169.28 | C=N |

| 157.54 | C-F |

| 149.66 | C-NH₂ |

| 138.55 | C-H |

| 130.64 | C-H |

| 48.63 | Not assigned |

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) to a concentration of approximately 5-10 mg/mL in a 5 mm NMR tube.

Instrumentation: The ¹H and ¹³C NMR spectra are acquired on a 600 MHz NMR spectrometer.

Data Acquisition:

-

¹H NMR: A standard one-pulse sequence is used. The spectral width is set to encompass all proton signals. A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled pulse sequence is utilized to obtain a spectrum with single lines for each carbon atom. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Referencing: Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

Infrared spectroscopy is employed to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectroscopic Data

The IR spectrum is typically recorded using the KBr wafer technique. While a specific peak list is not publicly available, the expected characteristic absorption bands are detailed below based on the functional groups present.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3250 | N-H stretch (asymmetric and symmetric) | Primary amine (-NH₂) |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 1680 - 1640 | C=C and C=N stretch | Pyrimidine ring |

| 1650 - 1580 | N-H bend | Primary amine (-NH₂) |

| 1335 - 1250 | C-N stretch | Aromatic amine |

| ~1200 | C-F stretch | Aryl fluoride |

Experimental Protocol for IR Spectroscopy (KBr Wafer Method)

Sample Preparation:

-

Approximately 1-2 mg of finely ground this compound is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).

-

The mixture is thoroughly ground in an agate mortar to ensure a homogenous dispersion.

-

The powdered mixture is transferred to a pellet-forming die.

-

A pressure of approximately 8-10 tons is applied using a hydraulic press to form a transparent or translucent pellet.

Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

A background spectrum of a pure KBr pellet is first recorded.

-

The sample pellet is then placed in the sample holder.

-

The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation.

Mass Spectrometry Data

The mass spectrum is typically obtained using Electron Ionization (EI). The molecular formula of this compound is C₄H₄FN₃, with a molecular weight of approximately 113.09 g/mol .[1]

| m/z | Relative Intensity (%) | Assignment |

| 113 | - | [M]⁺ (Molecular ion) |

| Fragments | - | Further data needed for specific assignments |

Experimental Protocol for Mass Spectrometry (Electron Ionization)

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe.

Instrumentation: A mass spectrometer equipped with an electron ionization source is used.

Data Acquisition:

-

Ionization: The sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy imparted during ionization can cause the molecular ion to fragment into smaller, characteristic charged species.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

The Ascendant Therapeutic Potential of 5-Fluoropyrimidin-2-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including several clinically approved drugs. The introduction of a fluorine atom onto the pyrimidine ring can dramatically alter the molecule's physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity for target proteins, and improved cell permeability. Among fluorinated pyrimidines, derivatives of 5-Fluoropyrimidin-2-amine have emerged as a particularly promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of these derivatives, with a focus on their anticancer and antimicrobial properties. Detailed experimental protocols and visual representations of key pathways are included to facilitate further research and development in this area.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is adaptable, allowing for the introduction of a diverse range of substituents at various positions of the pyrimidine ring, which in turn modulates their biological activity. A general and robust method for the synthesis of the this compound core involves the cyclocondensation of a fluorinated three-carbon precursor with a guanidine-containing reagent.

General Synthetic Protocol

A common synthetic route to generate 2-substituted-5-fluoro-4-aminopyrimidines is through the reaction of potassium (Z)-2-cyano-2-fluoroethenolate with various amidine hydrochlorides. This method is advantageous due to its mild reaction conditions and generally high yields.[1]

Step 1: Preparation of Potassium (Z)-2-cyano-2-fluoroethenolate This key precursor can be synthesized from chloroacetamide in a three-step process involving a Finkelstein halogen exchange, dehydration to form fluoroacetonitrile, followed by a Claisen condensation with ethyl formate.[1]

Step 2: Cyclocondensation Reaction The potassium (Z)-2-cyano-2-fluoroethenolate is then reacted with an appropriate amidine hydrochloride in a suitable solvent, such as ethanol or methanol. The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization, affording the desired 5-fluoro-4-aminopyrimidine derivative.[1][2] The use of amidine hydrochlorides often circumvents the need for additional basic additives.[1]

Below is a generalized workflow for the synthesis of this compound derivatives.

Caption: Generalized workflow for the synthesis of this compound derivatives.

Biological Activities

This compound derivatives have demonstrated significant potential in two primary therapeutic areas: oncology and infectious diseases.

Anticancer Activity

The anticancer properties of this class of compounds are pronounced, with many derivatives exhibiting potent cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action is believed to be the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis and repair.[3][4] By depriving rapidly dividing cancer cells of essential nucleotides, these compounds can induce a state of "thymineless death".[5]

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity (IC50 values) of selected this compound and related derivatives against various cancer cell lines.

| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | Imidazo[1,2-a]pyrimidine derivative 3d | MCF-7 (Breast) | 43.4 | [6] |

| 2 | Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 | [6] |

| 3 | Imidazo[1,2-a]pyrimidine derivative 3d | MDA-MB-231 (Breast) | 35.9 | [6] |

| 4 | Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 | [6] |

| 5 | Indole-substituted pyrimidine 3a | A549 (Lung) | 5.988 | [6] |

| 6 | 2,4-diaminopyrimidine derivative 9k | A549 (Lung) | 2.14 | [7] |

| 7 | 2,4-diaminopyrimidine derivative 13f | A549 (Lung) | 1.98 | [7] |

| 8 | 2,4-diaminopyrimidine derivative 9k | HCT-116 (Colon) | 3.59 | [7] |

| 9 | 2,4-diaminopyrimidine derivative 13f | HCT-116 (Colon) | 2.78 | [7] |

| 10 | 2,4-diaminopyrimidine derivative 9k | PC-3 (Prostate) | 5.52 | [7] |

| 11 | 2,4-diaminopyrimidine derivative 13f | PC-3 (Prostate) | 4.27 | [7] |

| 12 | 2,4-diaminopyrimidine derivative 9k | MCF-7 (Breast) | 3.69 | [7] |

| 13 | 2,4-diaminopyrimidine derivative 13f | MCF-7 (Breast) | 4.01 | [7] |

| 14 | 5-FU | OSCC cells | Varies (time-dependent) | [8] |

| 15 | 5-FU-thiourea co-crystal | HCT 116 (Colorectal) | Growth inhibition of 64.48% at 200 µg/mL | [9] |

Antimicrobial Activity

In addition to their anticancer effects, this compound derivatives have shown promising activity against a variety of microbial pathogens, including both Gram-positive and Gram-negative bacteria, as well as fungi.[10][11][12] The mechanism of antimicrobial action is also thought to involve the disruption of nucleic acid synthesis, a fundamental process in microbial replication.[13]

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine derivatives against various microbial strains.

| Compound ID | Derivative Type | Microbial Strain | MIC (µM/ml) | Reference |

| 1 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 12) | S. aureus | 0.87 | [10] |

| 2 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol (Compound 5) | B. subtilis | 0.96 | [10] |

| 3 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 10) | S. enterica | 1.55 | [10] |

| 4 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol (Compound 2) | E. coli | 0.91 | [10] |

| 5 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 10) | P. aeruginosa | 0.77 | [10] |

| 6 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 12) | C. albicans | 1.73 | [10] |

| 7 | 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-amine (Compound 11) | A. niger | 1.68 | [10] |

| 8 | 5-FU derivative 6c | S. aureus | Constant regardless of resistance profile | [12] |

| 9 | 5-FU derivative 6c | E. coli | Constant regardless of resistance profile | [12] |

Mechanism of Action: Thymidylate Synthase Inhibition

The primary molecular target of many 5-fluoropyrimidine derivatives is thymidylate synthase (TS).[3][9] This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), using 5,10-methylenetetrahydrofolate as a methyl donor.[4] dTMP is a crucial precursor for the synthesis of thymidine triphosphate (dTTP), a necessary component of DNA.

This compound derivatives, after intracellular conversion to their active metabolite, fluorodeoxyuridine monophosphate (FdUMP), act as potent inhibitors of TS. FdUMP forms a stable ternary complex with TS and the cofactor 5,10-methylenetetrahydrofolate, effectively blocking the enzyme's active site.[3][9] This inhibition leads to a depletion of the intracellular dTMP pool, disrupting DNA synthesis and repair, and ultimately leading to apoptotic cell death in rapidly proliferating cells.[5]

Caption: Mechanism of thymidylate synthase inhibition by this compound derivatives.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.

Materials:

-

96-well cell culture plates

-

Test compound (this compound derivative)

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates (U- or flat-bottom)

-

Test compound (this compound derivative)

-

Bacterial or fungal strain of interest

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile saline or broth for inoculum preparation

-

McFarland standard (0.5)

-

Microplate reader (optional, for automated reading)

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Make serial two-fold dilutions of the compound in the broth medium directly in the wells of the 96-well plate. The final volume in each well is typically 50 or 100 µL.

-

Inoculum Preparation: From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension in broth to achieve the final desired inoculum concentration (typically 5 x 10^5 CFU/mL).

-

Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the final volume to 100 or 200 µL and halve the concentration of the compound in each well. Include a positive control well (inoculum without compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.

Conclusion

Derivatives of this compound represent a versatile and potent class of compounds with significant therapeutic potential as both anticancer and antimicrobial agents. Their activity is largely attributed to the inhibition of thymidylate synthase, a key enzyme in nucleic acid synthesis. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies to optimize potency and selectivity. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics based on the this compound core structure. Further investigation into the broader mechanistic aspects and in vivo efficacy of these compounds is warranted to fully realize their clinical potential.

References

- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-Fluorouracil targets thymidylate synthase in the selective suppression of TH17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. [Inhibition of thymidylate synthetase and antiproliferative effect by 1-hexylcarbamoyl-5-fluorouracil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluating the drug-target relationship between thymidylate synthase expression and tumor response to 5-fluorouracil: Is it time to move forward? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Synthesis and antimicrobial testing of 5-fluorouracil derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

5-Fluoropyrimidin-2-amine: A Core Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Drug Discovery Professionals

Introduction

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutic agents. Among the privileged heterocyclic scaffolds, the pyrimidine core holds a distinguished position, forming the basis of numerous approved drugs.[1][2][3][4] The introduction of a fluorine atom can significantly enhance a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, membrane permeation, and binding affinity.[5] 5-Fluoropyrimidin-2-amine emerges at the intersection of these two powerful concepts, representing a versatile and highly valuable scaffold for medicinal chemists. Its structure combines the essential hydrogen bonding capabilities of the 2-aminopyrimidine motif, crucial for targeting enzyme active sites like kinase hinges, with the property-modulating effects of the fluorine substituent.[6] This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, reactivity, and extensive applications in the design of next-generation therapeutics, with a primary focus on kinase inhibitors and antiviral agents.

Physicochemical and Structural Data

This compound is a stable, solid compound at room temperature. Its key identifiers and computed properties are summarized below, providing a foundational dataset for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [7] |

| Molecular Formula | C₄H₄FN₃ | [7] |

| Molecular Weight | 113.09 g/mol | [7] |

| CAS Number | 1683-85-8 | [7] |

| Canonical SMILES | C1=C(C=NC(=N1)N)F | [7] |

| InChI Key | FUNBZJKZJGKXQB-UHFFFAOYSA-N | [7] |

| Hydrogen Bond Donors | 1 (the amino group) | [7] |

| Hydrogen Bond Acceptors | 3 (the two ring nitrogens and fluorine) | [7] |

| Topological Polar Surface Area | 69.7 Ų | [7] |

| Rotatable Bond Count | 0 | [7] |

Synthesis and Reactivity

The synthetic utility of this compound lies in its accessible functional handles, which allow for controlled, site-selective modifications. The primary points of reactivity are the exocyclic 2-amino group and the C4/C6 positions of the pyrimidine ring.

Key Synthetic Transformations

The true power of this compound as a building block is realized through its functionalization. Transition-metal-catalyzed cross-coupling reactions are the most prevalent methods for elaborating its core structure.[1]

A. N-Arylation (Buchwald-Hartwig Amination)

The most critical reaction for this scaffold, particularly in kinase inhibitor synthesis, is the palladium-catalyzed N-arylation of the 2-amino group. This reaction forms a C-N bond, linking the pyrimidine core to a (substituted) aryl or heteroaryl moiety. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and accommodating a broad range of functional groups.

B. C-C Coupling Reactions

To build molecular complexity, C-C bond formation at the pyrimidine ring is often necessary. This typically requires prior conversion of this compound to a halogenated intermediate (e.g., 4-chloro-5-fluoropyrimidin-2-amine). This intermediate can then undergo Suzuki, Stille, or Sonogashira coupling reactions to introduce new carbon-based substituents. For instance, the synthesis of FAK inhibitors has been shown to start with a related trichloropyrimidine, where sequential SNAr reactions are performed.[2]

Logical Workflow for Synthesis

The following diagram illustrates the logical progression from the core building block to a complex, drug-like molecule using standard synthetic transformations.

Caption: Synthetic pathways for functionalizing this compound.

Applications in Medicinal Chemistry

The 2-aminopyrimidine scaffold is a privileged structure, particularly for its ability to mimic the adenine hinge-binding motif of ATP, making it a cornerstone of kinase inhibitor design.[6] The addition of fluorine at the 5-position further refines its properties for drug development.

Kinase Inhibitors

Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[8] The 2-aminopyrimidine moiety of the building block can form key hydrogen bonds with the "hinge" region of the kinase active site, a foundational interaction for potent inhibition.[6]

Targeted Kinases and Representative Inhibitor Activity:

| Kinase Target | Compound Example/Reference | IC₅₀ / Kᵢ (nM) | Disease Indication | Reference(s) |

| PLK4 | Compound 8h (pyrimidin-2-amine core) | 6.7 | Breast Cancer | [9] |

| Caspase-1 | Compound AE-2-48 (triaminopyrimidine) | 13 | Inflammatory Conditions | [10] |

| EGFR | Compound 13 (aminomethylbenzamide linker) | 92% inhibition @ 10nM | Cancer | [11] |

| CDK9 | Compound Ia (thiazolyl-pyrimidinamine) | < 10 | Cancer | [12] |

| ALK/ROS1 | General 7-azaindole scaffold | Varies | Non-Small Cell Lung Cancer | [6] |

Generic Kinase Signaling Pathway and Inhibition:

The diagram below illustrates a simplified signal transduction cascade and the point of intervention for a typical kinase inhibitor.

References

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. soci.org [soci.org]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Fluoropyrimidin-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoropyrimidin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active molecules.[1][2] Its unique electronic properties, conferred by the fluorine atom, enhance its ability to modulate the activity of various enzymes, making it a cornerstone in the development of targeted therapies, particularly in oncology.[3] This technical guide provides a comprehensive overview of the key therapeutic targets of this compound analogs, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways to facilitate further research and drug development.

Core Mechanism of Action of Fluoropyrimidines

The foundational mechanism of action for fluoropyrimidines, such as the widely used chemotherapeutic 5-fluorouracil (5-FU), involves the inhibition of thymidylate synthase (TYMS). This inhibition disrupts the synthesis of thymidine, a crucial component of DNA, leading to cell cycle arrest and apoptosis. Additionally, fluoropyrimidine metabolites can be incorporated into both DNA and RNA, further contributing to cellular damage and death.[4] While this broad mechanism is effective, research has focused on developing analogs with more specific targets to enhance efficacy and reduce off-target toxicities.

Kinase Inhibition: A Primary Therapeutic Avenue

A significant area of investigation for this compound analogs is the inhibition of protein kinases.[5] Kinases are key regulators of numerous cellular processes, and their dysregulation is a hallmark of many cancers.[6][7] The pyrimidine core of these analogs often serves as a scaffold that can mimic the hinge-binding region of ATP in the kinase active site.[8]

A series of 5-trifluoromethyl-2-aminopyrimidine derivatives have been identified as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1).[9] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a prime therapeutic target.[9] The dual inhibition of FLT3 and CHK1 has been shown to overcome resistance to FLT3 inhibitors by restoring the p53 pathway activity.[9]

Quantitative Data: Antiproliferative Activity of FLT3/CHK1 Inhibitors [9]

| Compound | MV4-11 (FLT3-ITD) IC50 (nM) |

| 22 | <4 |

| 29 | <4 |

| 30 | <4 |

| 31 | <4 |

| 32 | <4 |

Signaling Pathway of FLT3/CHK1 Dual Inhibition

Caption: Dual inhibition of FLT3 and CHK1 by a this compound analog.

Novel pyrimidin-2-amine derivatives have demonstrated high potency as inhibitors of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication.[10] Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug development.[10]

Quantitative Data: PLK4 Inhibitory Activity [10]

| Compound | PLK4 IC50 (µM) |

| 3b | 0.0312 |

| 3r | 0.0174 |

| 8h | 0.0067 |

Experimental Workflow: In Vitro Kinase Assay

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one have been identified as potent inhibitors of MAPK-interacting kinase 2 (Mnk2).[11] Mnk2 is involved in the phosphorylation of eIF4E, a key factor in tumorigenesis, making it a novel target for anticancer therapies.[11] Inhibition of Mnk2 has been shown to reduce the expression of the anti-apoptotic protein Mcl-1 and promote apoptosis in cancer cells.[11]

Other Notable Therapeutic Targets

Beyond kinase inhibition, this compound analogs have shown promise against other therapeutic targets.

A series of 2,5-diamino-4-pyrimidinol derivatives have been identified as dual inhibitors of Death-associated protein kinase 1 (DAPK1) and Colony-stimulating factor 1 receptor (CSF1R).[12] The correlation between DAPK1 and CSF1R signaling pathways and cancer progression suggests that dual inhibition could be an effective anticancer strategy.[12]

Quantitative Data: Antiproliferative Activity of DAPK1/CSF1R Inhibitors [12]

| Compound | M-NFS-60 IC50 (µM) | Hematological Cancer Growth Inhibition (%) |

| 6e | 1.97 | 84.1 |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research findings. Below are generalized methodologies for key experiments cited in the literature.

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the this compound analogs for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

-

Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-FLT3, p-STAT5, total FLT3, total STAT5, and a loading control like GAPDH).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion and Future Directions

The this compound scaffold continues to be a highly valuable platform for the development of targeted therapeutics. The analogs discussed in this guide demonstrate significant potential in inhibiting key oncogenic pathways, particularly through kinase inhibition. Future research should focus on optimizing the selectivity and pharmacokinetic properties of these compounds to enhance their therapeutic index. Furthermore, exploring novel therapeutic targets beyond kinases and investigating combination therapies will be crucial in realizing the full potential of this versatile chemical class in the fight against cancer and other diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. PharmGKB summary: fluoropyrimidine pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent Kinase Inhibitors As Probes In Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reprofiling of pyrimidine-based DAPK1/CSF1R dual inhibitors: identification of 2,5-diamino-4-pyrimidinol derivatives as novel potential anticancer lead compounds - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Analysis of 5-Fluoropyrimidin-2-amine: A Technical Guide to Modeling Interactions with Kinase Targets

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 5-Fluoropyrimidin-2-amine, a small molecule with potential therapeutic applications. Given the limited publicly available experimental data on this specific compound, this paper will use closely related 5-substituted-2-aminopyrimidine derivatives as a case study to demonstrate a robust workflow for predicting and analyzing protein-ligand interactions. This guide will focus on two probable kinase targets, FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), based on the activity of structurally similar compounds.

Introduction to this compound and In Silico Drug Design

This compound is a heterocyclic amine with the molecular formula C4H4FN3.[1] Its structure is analogous to other pyrimidine derivatives that have shown significant activity as kinase inhibitors in cancer therapy.[2] In silico drug design, or computer-aided drug design (CADD), offers a powerful and resource-efficient approach to investigate the potential of such compounds.[3] By simulating the interactions between a ligand and its protein target at a molecular level, we can predict binding affinity, understand the mechanism of action, and guide the optimization of lead compounds.[3]

This guide will detail the key in silico techniques, including molecular docking and molecular dynamics simulations, to elucidate the interactions of this compound with its putative biological targets.

Putative Biological Targets: FLT3 and CHK1 Kinases

Based on studies of structurally similar aminopyrimidine derivatives, FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) have been identified as highly probable targets for this compound.

-

FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[2][4] Mutations leading to the constitutive activation of FLT3 are common in Acute Myeloid Leukemia (AML), making it a key therapeutic target.[2][5]

-

Checkpoint Kinase 1 (CHK1): A serine/threonine kinase that is a central component of the DNA damage response pathway.[6][7][8][9] It is essential for cell cycle arrest to allow for DNA repair, and its inhibition can sensitize cancer cells to chemotherapy.[6][8]

The inhibition of these kinases by small molecules with a 2-aminopyrimidine core has been demonstrated, providing a strong rationale for investigating this compound as a potential inhibitor.[2]

Signaling Pathways

To visualize the biological context of targeting FLT3 and CHK1, the following diagrams illustrate their respective signaling pathways.

Quantitative Data from Analog Compounds

| Compound ID | Target Kinase | IC50 (nM) |

| 30 | FLT3-D835Y | 0.9 |

| CHK1 | 1.1 | |

| c-Kit | 414 | |

| 32 | FLT3-D835Y | 0.7 |

| CHK1 | 1.4 | |

| c-Kit | 496 |

Table 1: In vitro kinase inhibitory activities of representative 5-trifluoromethyl-2-aminopyrimidine derivatives. Data extracted from a study on potent dual inhibitors of FLT3 and CHK1.[2]

| Compound ID | Cell Line | Antiproliferative IC50 (nM) |

| 30 | MV4-11 (AML) | 1.8 |

| 32 | MV4-11 (AML) | 3.5 |

Table 2: In vitro antiproliferative activity against the MV4-11 human acute myeloid leukemia cell line.[2]

Experimental Protocols for In Silico Modeling

The following protocols provide a step-by-step guide for conducting molecular docking and molecular dynamics simulations to study the interaction of this compound with a target kinase, such as FLT3.

In Silico Modeling Workflow

Protocol 1: Molecular Docking using AutoDock Vina

This protocol outlines the steps for performing molecular docking of this compound into the ATP-binding site of FLT3 kinase.

-

Preparation of the Ligand (this compound):

-

Obtain the 2D structure of this compound (e.g., from PubChem CID 15209694).[1]

-

Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., Avogadro, ChemDraw).

-

Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Save the ligand in a .pdb or .mol2 file format.

-

Use AutoDock Tools to generate the .pdbqt file for the ligand, which includes adding Gasteiger charges and defining rotatable bonds.

-

-

Preparation of the Protein (FLT3 Kinase):

-

Download the crystal structure of FLT3 kinase domain from the Protein Data Bank (PDB). Select a structure with a co-crystallized inhibitor in the ATP-binding site to define the binding pocket.

-

Using a molecular viewer (e.g., PyMOL, Chimera), remove all water molecules, co-factors, and any existing ligands from the PDB file.

-

Use AutoDock Tools to prepare the protein:

-

Add polar hydrogens.

-

Assign Kollman charges.

-

Merge non-polar hydrogens.

-

Save the prepared protein as a .pdbqt file.

-

-

-

Grid Box Definition:

-

In AutoDock Tools, define the grid box for the docking simulation. The box should encompass the entire ATP-binding site, typically centered on the co-crystallized ligand from the original PDB structure. A box size of approximately 25x25x25 Å is often a good starting point.

-

Save the grid parameter file.

-

-

Running the Docking Simulation:

-

Create a configuration file (conf.txt) specifying the paths to the receptor and ligand .pdbqt files, the grid box parameters, and the desired output file name.

-

Execute AutoDock Vina from the command line: vina --config conf.txt --log log.txt

-

-

Analysis of Results:

-

AutoDock Vina will generate a .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).

-

Visualize the docked poses in the context of the protein's binding site using PyMOL or Chimera.

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the key amino acid residues in the binding pocket.

-

Protocol 2: Molecular Dynamics (MD) Simulation using GROMACS

This protocol describes how to perform an MD simulation to assess the stability of the this compound-FLT3 complex predicted by docking.

-

System Preparation:

-

Select the best-ranked docked pose of the protein-ligand complex from the molecular docking results.

-

Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) or the antechamber module of AmberTools.

-

Use the GROMACS pdb2gmx tool to generate the topology for the protein using a suitable force field (e.g., CHARMM36m).

-

Combine the protein and ligand topologies and coordinate files.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) around the complex using gmx editconf, ensuring a minimum distance of 1.0 nm between the complex and the box edges.

-

Solvate the box with water molecules (e.g., TIP3P water model) using gmx solvate.

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M) using gmx genion.

-

-

Energy Minimization:

-

Perform a steep descent energy minimization of the system to remove any steric clashes. This is done using gmx grompp to assemble the run input file and gmx mdrun to execute it.

-

-

Equilibration:

-

Perform a two-phase equilibration:

-

NVT (constant Number of particles, Volume, and Temperature) equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the protein and ligand restrained. This allows the solvent to equilibrate around the complex.

-

NPT (constant Number of particles, Pressure, and Temperature) equilibration: Equilibrate the system at the desired pressure (e.g., 1 bar). The restraints on the protein can be gradually released during this phase.

-

-

-

Production MD Run:

-

Run the production MD simulation for a desired length of time (e.g., 100 ns) without any restraints.

-

-

Analysis:

-

Analyze the trajectory to assess the stability of the protein-ligand complex. Key analyses include:

-

Root Mean Square Deviation (RMSD) of the protein and ligand to check for conformational stability.

-

Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.

-

Analysis of hydrogen bonds and other interactions between the ligand and protein over time.

-

Calculation of binding free energy using methods like MM/PBSA or MM/GBSA.

-

-

Conclusion

This technical guide has outlined a comprehensive in silico workflow for investigating the interactions of this compound with potential kinase targets, FLT3 and CHK1. By leveraging molecular docking and molecular dynamics simulations, researchers can gain valuable insights into the binding modes and stability of this compound, even in the absence of direct experimental data. The provided protocols and data from structurally similar compounds offer a robust framework for initiating computational studies on this compound and other novel pyrimidine derivatives, thereby accelerating the drug discovery and development process. The hypotheses generated from these in silico models can then be used to guide and prioritize future experimental validation.

References

- 1. 2-Amino-5-fluoropyrimidine | C4H4FN3 | CID 15209694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. researchgate.net [researchgate.net]

- 6. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. CHEK1 - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-Fluoropyrimidine Derivatives in Cancer Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Fluoropyrimidines in Oncology

The pyrimidine nucleus is a fundamental scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents and naturally occurring molecules like nucleic acids.[1][2] Within this class, fluoropyrimidines, particularly the antimetabolite 5-Fluorouracil (5-FU), have been a cornerstone of cancer chemotherapy for decades.[3][4] 5-FU is widely used in the treatment of solid tumors, including colorectal, breast, gastric, and head and neck cancers.[3][5][6] However, its clinical application is often hampered by a short plasma half-life, significant toxicity, and the development of drug resistance.[7][8]

These limitations have spurred extensive research into the synthesis and evaluation of novel 5-fluoropyrimidine derivatives. The goal is to develop next-generation compounds with improved pharmacological profiles, such as enhanced tumor selectivity, greater metabolic stability, and reduced side effects.[8][9] This guide provides a comprehensive overview of the core mechanisms, synthesis, and biological evaluation of 5-fluoropyrimidine derivatives, with a focus on compounds that feature the 2-amine substitution, a key modification in the development of targeted therapies like kinase inhibitors. We will explore their mechanisms of action, present quantitative data on their antitumor activities, detail relevant experimental protocols, and visualize key pathways and workflows.

Core Mechanism of Action: From 5-FU to its Derivatives

The anticancer effects of the parent compound, 5-FU, are primarily mediated through the disruption of DNA and RNA synthesis.[3][10] Upon entering a cell, 5-FU is converted into three main active metabolites: fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP).[11]

-

DNA-Directed Effects : FdUMP is a potent inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[7] The inhibition of TS by FdUMP leads to a depletion of dTMP, causing "thymineless death" in rapidly proliferating cancer cells.[12] Additionally, FdUTP can be misincorporated into DNA, further disrupting its integrity.

-

RNA-Directed Effects : The metabolite FUTP is incorporated into RNA, which interferes with RNA processing and function, contributing to cytotoxicity.[12][13] Recent studies suggest this RNA-directed damage is a primary mechanism of action in gastrointestinal cancers.[13]

While many derivatives act as prodrugs that release 5-FU at the tumor site, newer derivatives, particularly those with substitutions at the 2-position, are being designed to engage with different molecular targets, such as protein kinases, which are often dysregulated in cancer.[1][14]

Visualizing the 5-FU Metabolic Pathway